DMPEN

Description

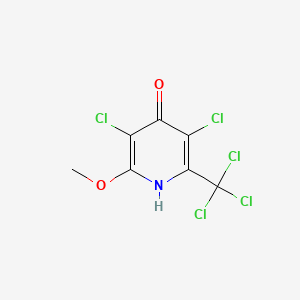

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYGGZGIKZIRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327758 | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176046-79-0 | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Demethyl-penclomedine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-DEMETHYLPENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of 4-Demethylpenclomedine (DMPEN): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethylpenclomedine (DMPEN or DM-PEN) is the principal and biologically active plasma metabolite of the novel polychlorinated pyridine (B92270) chemotherapeutic agent, penclomedine (B1679226). While penclomedine itself has demonstrated antitumor activity, it is largely considered a prodrug that undergoes metabolic activation to this compound. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core activity as a DNA alkylating agent and the subsequent cellular signaling pathways it triggers. This document is intended for an audience with a strong background in molecular and cellular biology, pharmacology, and oncology drug development.

Introduction

Penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine) was developed as a potential anticancer agent with activity against a range of tumor types, including those with central nervous system (CNS) involvement. However, its clinical development has been hampered by dose-limiting neurotoxicity. This compound, its major metabolite, has been shown to retain significant antitumor efficacy with a potentially improved safety profile, exhibiting less neurotoxicity than the parent compound. Understanding the precise mechanism by which this compound exerts its cytotoxic effects is crucial for its potential future development as a standalone therapeutic or as a lead compound for analog development.

Metabolic Activation of Penclomedine to this compound

Penclomedine undergoes in vivo demethylation to form this compound. This metabolic conversion is a critical step for its bioactivity.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the alkylation of DNA, a process that covalently modifies the DNA structure and disrupts its normal function.

Formation of DNA Adducts

This compound acts as a bifunctional alkylating agent. The proposed mechanism involves the formation of a reactive species that subsequently cross-links DNA strands. This process leads to the formation of DNA adducts, primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.

The formation of these adducts distorts the DNA double helix, creating physical barriers that interfere with essential cellular processes such as DNA replication and transcription.

Downstream Signaling Pathways and Cellular Consequences

The DNA damage induced by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Activation of the p53 Tumor Suppressor Pathway

DNA damage is a potent activator of the p53 tumor suppressor protein. In response to this compound-induced DNA adducts, p53 levels are stabilized and accumulate in the nucleus. Activated p53 then transcriptionally regulates a host of downstream target genes involved in cell cycle control and apoptosis.

Induction of Cell Cycle Arrest

A key consequence of p53 activation is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits cyclin-CDK complexes, leading to a halt in cell cycle progression, particularly at the G2/M checkpoint. This cell cycle arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the apoptotic pathway is initiated. There is also evidence for p53-independent induction of p21 by penclomedine.

Triggering of Apoptosis

When DNA damage is irreparable, p53 can initiate the intrinsic apoptotic pathway. This involves the transcriptional activation of pro-apoptotic proteins such as Bax and Puma, which lead to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.

Quantitative Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from its prodrugs and derivatives provide insight into its potency.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| DM-CHOC-PEN (a prodrug of this compound) | B-16 Murine Melanoma | Cytotoxicity Assay | 0.5 µg/ml | [1] |

| Penclomedine | RKO Colorectal Carcinoma (p53-deficient) | Clonogenic Assay | More sensitive than p53-wildtype | [2] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Workflow:

References

- 1. Preclinical Activity of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine in Melanoma | Anticancer Research [ar.iiarjournals.org]

- 2. Penclomedine-induced DNA fragmentation and p53 accumulation correlate with reproductive cell death in colorectal carcinoma cells with altered p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Demethylpenclomedine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethylpenclomedine (4-DMPEN), a principal active metabolite of the polychlorinated pyridine (B92270) derivative penclomedine (B1679226), has emerged as a compound of significant interest in oncological research. As a highly reactive alkylating agent, it plays a crucial role in the antitumor effects observed with its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols related to 4-demethylpenclomedine, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

4-Demethylpenclomedine, systematically named 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine, is a key metabolite of penclomedine. Its chemical identity is well-defined, and its properties have been characterized through various analytical methods.

Chemical Structure:

-

IUPAC Name: 3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one[1]

-

Molecular Formula: C₇H₄Cl₅NO₂[1]

-

SMILES: COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl[1]

-

InChI Key: GUYGGZGIKZIRFO-UHFFFAOYSA-N[1]

Physicochemical Properties:

A summary of the known quantitative data for 4-demethylpenclomedine is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 308.87 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 308.86847 Da | PubChemLite[1] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available |

Synthesis of 4-Demethylpenclomedine

One of the key methods for preparing analogs of penclomedine and its metabolites involves the modification of the 4- and 6-positions of the pyridine ring with different alkyl, aryl, and ester groups.[2][3] The synthesis of 4-demethylpenclomedine itself can be achieved through the demethylation of penclomedine at the 4-position.

A generalized workflow for the synthesis of chlorinated pyridine derivatives is outlined below.

Mechanism of Action: DNA Alkylation

The primary mechanism of action of 4-demethylpenclomedine is through its activity as a DNA alkylating agent.[4] This process involves the covalent attachment of an alkyl group to the DNA molecule, leading to DNA damage and ultimately, cell death. This cytotoxic effect is particularly pronounced in rapidly dividing cancer cells.

The proposed mechanism suggests that 4-demethylpenclomedine, or a further reactive metabolite, targets the nucleophilic sites on DNA bases. The N7 position of guanine (B1146940) is a common site for alkylation by such agents. This alkylation can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, the induction of DNA strand breaks, and the activation of DNA repair pathways. If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis.

The following diagram illustrates the proposed signaling pathway of DNA alkylation by 4-demethylpenclomedine.

Experimental Protocols

The antitumor activity of 4-demethylpenclomedine has been evaluated in preclinical models, notably using the human breast cancer xenograft model MX-1.[2] Below is a representative, detailed methodology for such an in vivo experiment.

In Vivo Antitumor Activity in the MX-1 Human Breast Tumor Xenograft Model

1. Cell Culture and Animal Model:

-

Cell Line: MX-1 human breast adenocarcinoma cells are maintained in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

-

Animals: Female athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.

2. Tumor Implantation:

-

MX-1 cells are harvested from culture, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

A specific number of viable cells (e.g., 5 x 10⁶ to 1 x 10⁷ cells in a volume of 0.1-0.2 mL) is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

4. Drug Formulation and Administration:

-

4-Demethylpenclomedine is formulated in a suitable vehicle for administration (e.g., a mixture of ethanol, Cremophor EL, and saline).

-

The drug is administered to the treatment group via a specified route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., once daily for 5 consecutive days). The control group receives the vehicle only.

5. Efficacy Evaluation and Endpoint:

-

Tumor volumes and body weights are measured throughout the study.

-

The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.

-

The study is terminated when the tumors in the control group reach a specified maximum size or at a predetermined time point.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

The following diagram illustrates the general workflow for an in vivo xenograft study.

Conclusion

4-Demethylpenclomedine stands as a promising molecule in the landscape of anticancer drug development. Its well-defined mechanism of action as a DNA alkylating agent, coupled with its demonstrated in vivo antitumor activity, provides a strong rationale for its continued investigation. This technical guide has consolidated the core knowledge regarding its chemical structure, properties, synthesis, and biological evaluation, offering a foundational resource for the scientific community to build upon in the quest for more effective cancer therapies. Further research to fully elucidate its experimental properties and to refine synthetic and therapeutic protocols will be crucial in advancing its potential clinical applications.

References

Unraveling the Chemistry of Penclomedine's Active Metabolite: A Technical Guide to 4-Demethylpenclomedine (4-DMPEN)

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the relationship between the investigational anticancer agent penclomedine (B1679226) and its principal plasma metabolite, 4-demethylpenclomedine (4-DMPEN). This document, intended for researchers, scientists, and professionals in drug development, clarifies that the conversion of penclomedine to 4-DMPEN is a metabolic process rather than a direct chemical synthesis. This guide provides a detailed overview of the metabolic pathway, chemical structures, comparative biological activity, and a postulated synthetic protocol for 4-DMPEN.

Introduction: From Penclomedine to its Active Metabolite

Penclomedine, chemically known as 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, is a synthetic pyridine (B92270) derivative that has demonstrated significant antitumor activity in preclinical models, particularly against breast cancer xenografts.[1] Clinical investigations have revealed that penclomedine is extensively metabolized in vivo, with 4-demethylpenclomedine (4-DMPEN) being the major metabolite detected in the plasma of both rodents and humans.[2] 4-DMPEN, or 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine, has itself shown antitumor activity and is considered to be on the metabolic activation pathway of its parent compound.[2] This guide focuses on the transformation of penclomedine to 4-DMPEN and the chemical characteristics of this key metabolite.

Chemical Structures and Properties

The chemical structures of penclomedine and its metabolite 4-DMPEN are presented below.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Penclomedine | 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | C₈H₆Cl₅NO₂ | 325.41 |

| 4-DMPEN | 3,5-dichloro-4-hydroxy-6-methoxy-2-(trichloromethyl)pyridine | C₇H₄Cl₅NO₂ | 311.38 |

Metabolic Pathway: The In Vivo Conversion

The transformation of penclomedine to 4-DMPEN is an O-demethylation reaction, a common metabolic process for xenobiotics containing methoxy (B1213986) groups. This biotransformation is catalyzed by cytochrome P450 enzymes in the liver. The process involves the removal of a methyl group from the methoxy substituent at the 4-position of the pyridine ring, resulting in a hydroxyl group.

Quantitative Data Summary

Studies have provided quantitative data on the pharmacokinetics and in vivo activity of both penclomedine and 4-DMPEN. A summary of key findings is presented in the table below.

| Parameter | Penclomedine | 4-DMPEN | Species/Model | Source |

| Peak Plasma Concentration (Human) | ~10-fold lower than 4-DMPEN | Up to 10 times that of penclomedine | Human | [2] |

| Plasma Exposure (AUC) (Human) | ~400-fold lower than 4-DMPEN | Nearly 400 times that of the parent drug | Human | [2] |

| In Vivo Antitumor Activity (MX-1 Xenograft) | Active | Active | Murine | [2] |

Experimental Protocols

Metabolic Conversion (In Vivo)

A detailed experimental protocol for the in vivo metabolic conversion is inherently linked to the administration of penclomedine to a biological system. The following is a generalized workflow based on preclinical studies:

Workflow for In Vivo Metabolism Study:

Postulated Chemical Synthesis of 4-DMPEN

Disclaimer: The following is a generalized, theoretical protocol and has not been experimentally validated from the reviewed literature.

Materials:

-

A suitable polychlorinated pyridine precursor

-

Sodium methoxide (B1231860)

-

A demethylating agent (e.g., boron tribromide or a strong acid)

-

Anhydrous solvents (e.g., methanol, dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Starting Material Preparation: Synthesize or procure a suitable polychlorinated pyridine derivative that can be selectively functionalized.

-

Methoxylation: React the precursor with sodium methoxide in an anhydrous solvent to introduce the methoxy groups. The reaction conditions (temperature, time) would need to be carefully controlled to achieve the desired degree of methoxylation.

-

Selective Demethylation: The most critical step would be the selective demethylation of the methoxy group at the 4-position. This could potentially be achieved by using a carefully controlled amount of a demethylating agent at low temperatures. The choice of agent and reaction conditions would be crucial to avoid demethylation at the 2-position.

-

Purification: The crude product would be purified using standard techniques such as column chromatography to isolate 4-DMPEN.

-

Characterization: The final product would be characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Conclusion

The conversion of penclomedine to 4-DMPEN is a key metabolic step that significantly influences the pharmacokinetic profile and likely the therapeutic activity of the parent drug. Understanding this transformation is crucial for the further development of penclomedine or its metabolites as potential anticancer agents. This technical guide provides a foundational overview of this process, summarizing the available data and outlining a logical framework for the chemical synthesis of 4-DMPEN, which warrants further experimental investigation.

References

The Alkylating Potential of DMPEN in Oncology: A Field in Need of Exploration

Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by attaching an alkyl group to DNA.[1][2][3] This process, known as alkylation, can damage the DNA of cancer cells, leading to the inhibition of DNA transcription and replication, ultimately triggering programmed cell death (apoptosis).[1] These agents are utilized in the treatment of a wide array of malignancies, including cancers of the brain, lung, breast, and ovaries, as well as leukemias and lymphomas.[3] The primary therapeutic rationale for using alkylating agents is that rapidly dividing cells, such as cancer cells, are more susceptible to DNA damage and have less time for repair.[1]

The chemical structure of DMPEN (N,N'-dimethyl-N,N'-bis(phenylmethyl)-1,2-ethanediamine) suggests potential reactivity, but its specific interactions with DNA and its efficacy as an alkylating agent in a cancer research setting have not been detailed in the available literature.[4][5][6] Information regarding its synthesis and basic chemical properties is available, but its biological activity, particularly its anticancer effects, remains uncharacterized.[4][5][6]

The General Mechanism of Alkylating Agents

The therapeutic action of alkylating agents is centered on their ability to form covalent bonds with nucleophilic groups in cellular macromolecules. The primary target for these agents is the DNA within the cell nucleus. The process typically involves the formation of a highly reactive intermediate that then attacks the DNA molecule.

A simplified, general workflow for the action of a traditional alkylating agent can be visualized as follows:

Figure 1. Generalized mechanism of action for a DNA alkylating agent.

This diagram illustrates the progression from drug administration to the induction of cancer cell death. It is important to note that this is a generalized pathway, and the specific mechanisms can vary between different classes of alkylating agents.[1][3]

The Need for Further Investigation

The absence of specific data on this compound's activity in cancer research highlights a potential area for future investigation. To establish this compound as a viable alkylating agent for cancer therapy, a systematic and rigorous research program would be necessary. This would involve a series of preclinical studies to characterize its efficacy and mechanism of action.

A typical experimental workflow to evaluate a novel anticancer agent would include:

Figure 2. Standard workflow for the preclinical development of a novel anticancer agent.

This workflow outlines the necessary steps from initial chemical synthesis to potential clinical application.[7][8][9] Each stage generates critical data to support the continued development of the compound.

References

- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 3. nursingcenter.com [nursingcenter.com]

- 4. 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis(phenylmethyl)- | SIELC Technologies [sielc.com]

- 7. Experimental research designs - Assessment of cancer screening: a primer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Experimental models for preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cancer Clinical Trials | MD Anderson Cancer Center [mdanderson.org]

An In-depth Technical Guide on the Discovery and Development of Penclomedine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penclomedine (B1679226) (NSC 338720), a 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, is a synthetic α-picoline derivative that has demonstrated notable antitumor activity in preclinical models. Its development has been marked by a keen interest in its metabolic profile, as biotransformation significantly influences its efficacy and toxicity. This technical guide provides a comprehensive overview of the discovery and development of penclomedine metabolites, with a focus on their identification, quantification, and biological activity. Detailed experimental protocols for metabolic studies and analytical methodologies are presented, alongside a summary of key pharmacokinetic data. Furthermore, this guide elucidates the known mechanistic aspects of penclomedine's action, offering a complete resource for professionals in the field of drug development.

Introduction

Penclomedine emerged as a promising anticancer agent with significant activity in preclinical studies, particularly against murine breast cancer models.[1] The observation that penclomedine is more active in vivo than in vitro suggested that its metabolites might play a crucial role in its overall therapeutic effect.[1] This has driven extensive research into the metabolic fate of penclomedine in both preclinical species and humans.

This guide will delve into the key metabolites of penclomedine that have been identified, the methodologies used for their discovery and quantification, and their pharmacological properties.

Key Metabolites of Penclomedine

The metabolism of penclomedine primarily involves demethylation and hydrolysis, leading to the formation of several metabolites. The two most significant metabolites identified to date are:

-

4-O-Demethylpenclomedine (4-DMPEN) : Also referred to as demethyl-penclomedine, this is the principal metabolite of penclomedine found in plasma.[1][2] It is formed by the demethylation of the methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring.

-

Penclomic Acid : This is a major urinary metabolite of penclomedine.[1]

Studies in both mice and humans have shown that 4-DMPEN can accumulate in the plasma to a much greater extent than the parent drug. In human subjects administered penclomedine daily for five consecutive days, plasma concentrations of 4-DMPEN reached levels up to 10 times higher than penclomedine itself, with plasma exposures nearly 400 times greater than the parent drug.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of penclomedine and its primary metabolite, 4-DMPEN, have been investigated in both preclinical and clinical settings. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetics of Penclomedine and 4-O-Demethylpenclomedine in Cancer Patients Following Oral and Intravenous Administration [2]

| Parameter | Oral Penclomedine (250 mg/m²) | Intravenous Penclomedine (200 mg/m²) |

| Penclomedine | ||

| Cmax (ng/mL) | Variable, significantly reduced compared to IV | Higher than oral administration |

| Tmax (h) | 1 - 4 | Not Applicable |

| Bioavailability (%) | 28 - 98 (median 73) | Not Applicable |

| 4-O-Demethylpenclomedine | ||

| Systemic Exposure | Extensive interpatient variability | Extensive interpatient variability |

Table 2: Pharmacokinetics of Demethylpenclomedine (DMPEN) in Rats Following a 5-Day Dosing Schedule [3]

| Parameter | Value |

| Demethylpenclomedine (this compound) | |

| Half-life (β t1/2) | 3 - 4 hours |

| AUC to Dose Relationship | Linear over 10, 20, and 40 mg/kg/day |

| Clearance | Increased on day 5 compared to day 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of penclomedine metabolites.

In Vitro Metabolism of Penclomedine in Human Liver Microsomes

This protocol is adapted from standard liver microsomal stability assays and can be applied to study the in vitro metabolism of penclomedine.[4]

Objective: To determine the metabolic stability of penclomedine and identify its metabolites when incubated with human liver microsomes.

Materials:

-

Penclomedine

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Medium: Prepare a master mix of the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Preparation of Test Compound Solution: Prepare a stock solution of penclomedine in a suitable solvent (e.g., acetonitrile or DMSO). Further dilute this stock in the incubation medium to the desired final concentration (e.g., 2 µM). The final concentration of the organic solvent should be low (e.g., <1.6%) to avoid inhibiting enzyme activity.

-

Incubation:

-

Pre-warm the human liver microsomes (at a final protein concentration of, for example, 0.415 mg/mL) and the penclomedine solution at 37°C.

-

Initiate the metabolic reaction by adding the penclomedine solution to the microsome suspension.

-

Incubate the mixture at 37°C with constant shaking (e.g., 100 rpm).

-

Collect aliquots (e.g., 30 µL) at various time points (e.g., 0, 7, 15, 25, and 40 minutes).

-

-

Reaction Quenching: Stop the reaction at each time point by adding a quenching solution, such as 5 volumes of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples (e.g., at 5500 rpm for 5 minutes) to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining penclomedine and to identify and quantify the formed metabolites.

Quantitative Analysis of Penclomedine and 4-O-Demethylpenclomedine in Plasma by HPLC

This protocol is based on the reversed-phase HPLC method used in clinical pharmacokinetic studies of penclomedine.[2]

Objective: To quantify the concentrations of penclomedine and its metabolite, 4-O-demethylpenclomedine, in patient plasma samples.

Materials:

-

Plasma samples from patients treated with penclomedine

-

Penclomedine and 4-O-demethylpenclomedine analytical standards

-

Internal standard (e.g., decanophenone)[2]

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., µBondapak C18, 10µ, 300 x 3.9 mm i.d.)[2]

-

Mobile phase: Acetonitrile/water (65/35, v/v)[2]

-

Solvents for extraction and sample preparation

Procedure:

-

Sample Preparation:

-

Accurately weigh and serially dilute penclomedine and 4-O-demethylpenclomedine standards with acetonitrile to prepare calibration standards and quality control samples.

-

Prepare an internal standard solution (e.g., 0.3 mg/mL decanophenone (B1668281) in the mobile phase).[2]

-

Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate the analytes from plasma proteins and other interfering substances.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the prepared standards, quality controls, and patient samples into the HPLC system.

-

Record the chromatograms and determine the peak areas for penclomedine, 4-O-demethylpenclomedine, and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Calculate the concentrations of penclomedine and 4-O-demethylpenclomedine in the patient samples using the regression equation from the calibration curve.

-

Mechanism of Action and Cellular Effects

The primary mechanism of action of penclomedine is through the alkylation and crosslinking of DNA. This leads to DNA strand breaks and subsequent inhibition of both DNA and RNA synthesis.[2] An interesting aspect of penclomedine's activity is its enhanced efficacy against tumor cells that have defective p53 function.[2]

While a specific signaling pathway directly modulated by penclomedine has not been fully elucidated, its interaction with DNA and its dependence on p53 status suggest a logical relationship in its cytotoxic mechanism.

Caption: Logical workflow of Penclomedine's cytotoxic mechanism of action.

Experimental Workflow for Metabolite Identification

The identification of penclomedine metabolites typically follows a structured workflow that combines in vitro or in vivo studies with advanced analytical techniques.

References

- 1. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penclomedine | C8H6Cl5NO2 | CID 60203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mttlab.eu [mttlab.eu]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

In Vitro Cytotoxicity of DMPEN: A Methodological and Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential mechanisms involved in assessing the in vitro cytotoxicity of N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (DMPEN). While direct experimental studies on the cytotoxicity of this compound are not extensively available in the public domain, this document outlines a robust framework for its evaluation. The guide is structured to provide researchers with detailed experimental protocols for key cytotoxicity assays, data interpretation strategies, and an exploration of potential signaling pathways that may be modulated by this compound, drawing parallels from structurally related compounds and established principles of toxicology.

Introduction to this compound

N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine (this compound) is a chemical compound with the molecular formula C16H22N4.[1][2][3] It belongs to the family of ethylenediamine (B42938) derivatives and is utilized as a building block in the synthesis of more complex molecules, such as metal-organic frameworks (MOFs).[2] Given its structural motifs, which include ethylenediamine and pyridine (B92270) groups, and its potential applications in various fields, a thorough understanding of its cytotoxic profile is essential for safe handling and for the development of any potential biomedical applications. Compounds containing the ethylenediamine moiety have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[4]

General Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools in toxicology and drug discovery to screen for the potential of a substance to cause cell damage or death. These assays are typically performed on cultured cells and measure various cellular parameters to determine the concentration at which a compound exhibits toxic effects. Key endpoints measured include cell membrane integrity, metabolic activity, and DNA damage.

A variety of assays are available to assess cell viability and cytotoxicity, each with its own advantages and limitations.[5][6] The choice of assay depends on the specific research question, the cell type being used, and the expected mechanism of toxicity.

Recommended Experimental Protocols for this compound Cytotoxicity Assessment

Based on standard practices in toxicology and studies on related compounds, the following experimental protocols are recommended for a comprehensive in vitro cytotoxicity assessment of this compound.

Cell Culture

-

Cell Lines: A panel of cell lines should be selected to represent different tissue types and disease states (e.g., cancerous vs. non-cancerous). For instance, human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer) are commonly used.[4] A non-cancerous cell line, such as human fibroblasts, should be included as a control to assess selectivity.[7]

-

Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.[7]

Cell Viability Assays

Cell viability assays are used to determine the number of living cells in a population and can be used to infer cytotoxicity.[5]

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[8]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

The neutral red assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes of living cells.[9]

Protocol:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

After the treatment period, remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

-

Wash the cells with PBS.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

-

Measure the absorbance at a wavelength of approximately 540 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.[10] It is characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and activation of caspases.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat cells with this compound at concentrations around the determined IC50 value.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Caspases are a family of proteases that are key mediators of apoptosis.[11] Assays are available to measure the activity of specific caspases, such as caspase-3, -7, -8, and -9.

Protocol:

-

Treat cells with this compound.

-

Lyse the cells to release cellular proteins.

-

Add a fluorogenic or colorimetric caspase substrate to the cell lysate.

-

Incubate to allow the caspase to cleave the substrate.

-

Measure the fluorescence or absorbance to quantify caspase activity.

Reactive Oxygen Species (ROS) Detection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cytotoxicity.[12][13]

Protocol (using DCFH-DA):

-

Load cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Treat the cells with this compound.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometry.

Quantitative Data Summary

As no direct studies on this compound cytotoxicity are available, the following tables are templates that researchers can use to structure their data upon completion of the aforementioned assays.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| Cancerous | ||

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| A549 | 24 | |

| 48 | ||

| 72 | ||

| MDA-MB-231 | 24 | |

| 48 | ||

| 72 | ||

| Non-cancerous | ||

| Fibroblasts | 24 | |

| 48 | ||

| 72 |

Table 2: Percentage of Apoptotic Cells after this compound Treatment

| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| HeLa | 0 (Control) | ||

| IC50/2 | |||

| IC50 | |||

| 2 x IC50 | |||

| A549 | 0 (Control) | ||

| IC50/2 | |||

| IC50 | |||

| 2 x IC50 |

Table 3: Relative ROS Levels after this compound Treatment

| Cell Line | This compound Conc. (µM) | Relative Fluorescence Units (RFU) |

| HeLa | 0 (Control) | |

| IC50/2 | ||

| IC50 | ||

| 2 x IC50 | ||

| A549 | 0 (Control) | |

| IC50/2 | ||

| IC50 | ||

| 2 x IC50 |

Potential Signaling Pathways and Visualizations

The cytotoxic effects of a compound like this compound could be mediated by several signaling pathways. Based on the known mechanisms of cytotoxicity induced by other chemical agents, the following pathways are plausible and should be investigated.

Intrinsic Apoptosis Pathway

Many cytotoxic agents induce apoptosis through the intrinsic or mitochondrial pathway.[14] This pathway is initiated by cellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak). This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and effector caspases like caspase-3.[11][14]

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[11] This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.

Caption: Potential extrinsic apoptosis pathway modulated by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the in vitro assessment of this compound's cytotoxicity.

Caption: Experimental workflow for this compound cytotoxicity assessment.

Conclusion

This technical guide provides a foundational framework for conducting a thorough in vitro investigation of the cytotoxicity of this compound. By employing a multi-assay approach that encompasses cell viability, apoptosis, and oxidative stress, researchers can obtain a comprehensive profile of this compound's biological activity at the cellular level. The provided protocols and data presentation templates are intended to facilitate standardized and comparable data generation. Furthermore, the exploration of potential signaling pathways offers a starting point for mechanistic studies to elucidate the specific molecular targets and pathways through which this compound may exert cytotoxic effects. Future research should aim to generate empirical data to validate these proposed methodologies and mechanisms for this compound.

References

- 1. 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)- | C16H22N4 | CID 11021969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-dimethyl-N,N'-bis (2-pyridinylmethyl)-1,2-Ethanediamine - CD Bioparticles [cd-bioparticles.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell viability assays | Abcam [abcam.com]

- 6. assaygenie.com [assaygenie.com]

- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of endothelial cell apoptosis by the antivascular agent 5,6-dimethylxanthenone-4-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Release mechanisms of major DAMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Sources of Reactive Oxygen Species and Its Possible Role in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis by d-limonene is mediated by a caspase-dependent mitochondrial death pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Is DMPEN a Prodrug? A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals.

The question of whether a compound is a prodrug—a molecule that is inactive until metabolically converted to its active form—is fundamental to understanding its pharmacological profile. This guide provides a comprehensive technical analysis of 4-dimethylaminophenol (DMPEN), also known as DMAP, to definitively address whether it functions as a prodrug. Through an examination of its mechanism of action, metabolic fate, and the biological activity of its metabolites, this document establishes that this compound is, in fact, a pharmacologically active molecule and not a prodrug.

Executive Summary

This compound (4-dimethylaminophenol) exerts its biological effects directly and does not require metabolic activation. Its primary mechanism of action, particularly in its use as a cyanide antidote, is the rapid induction of methemoglobin formation.[1][2] This is a direct pharmacological effect of the parent molecule. Subsequent metabolism of this compound leads to the formation of glucuronide, sulfate, and thioether conjugates, which are pathways for detoxification and excretion, not bioactivation. Therefore, this compound is classified as a biologically active drug that undergoes metabolic inactivation.

Mechanism of Action

The principal pharmacological effect of this compound is the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in the formation of methemoglobin.[2] Methemoglobin has a high affinity for cyanide, sequestering it from cytochrome c oxidase in the mitochondria and thereby mitigating cyanide toxicity. This immediate biological activity upon administration underscores that this compound itself is the active pharmacological agent.

dot

Caption: Mechanism of this compound as a cyanide antidote.

Metabolism of this compound

This compound undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid, sulfate, and glutathione (B108866) (leading to thioether metabolites).[3] This metabolic pathway is a classic detoxification process for xenobiotics containing a phenolic hydroxyl group. The resulting conjugates are more water-soluble and are readily excreted in the urine. Crucially, these metabolic transformations lead to pharmacologically inactive products, which is contrary to the definition of a prodrug.

dot

Caption: Metabolic inactivation pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the metabolism and activity of this compound.

Table 1: this compound Metabolite Distribution in Urine Following Oral Administration in Humans [3]

| Metabolite | Percentage of Total Excreted Metabolites |

| This compound-glucuronide | 41% |

| This compound-sulfate | 7% |

| This compound-thioethers | 6% |

Table 2: Rate of Ferrihemoglobin (Methemoglobin) Formation [3]

| Species | Administration Route | Dose (mg/kg) | Rate of Ferrihemoglobin Formation (% of total Hb per min) |

| Human | Intravenous (i.v.) | 3.25 | 9% |

| Human | Intramuscular (i.m.) | 3.25 | 2% |

| Human | Oral | 15 | 2% |

| Dog | Intravenous (i.v.) | 3.25 | 28% |

| Dog | Intramuscular (i.m.) | 3.25 | 3.5% |

| Dog | Oral | 15 | 2% |

Experimental Protocols

In Vivo Metabolism Study in Humans[3]

-

Objective: To determine the metabolic fate of this compound after oral administration.

-

Subjects: Healthy human volunteers.

-

Procedure:

-

A single oral dose of this compound hydrochloride was administered.

-

Urine samples were collected over a 24-hour period.

-

Metabolites in the urine were separated using chromatographic techniques.

-

Quantification of this compound-glucuronide, this compound-sulfate, and this compound-thioethers was performed using appropriate analytical methods (e.g., HPLC with UV or MS detection).

-

The percentage of each metabolite relative to the total amount of excreted metabolites was calculated.

-

Determination of Ferrihemoglobin Formation Rate[3]

-

Objective: To measure the rate of methemoglobin formation induced by this compound.

-

Subjects: Humans and dogs.

-

Procedure:

-

This compound was administered via intravenous, intramuscular, or oral routes at specified doses.

-

Blood samples were drawn at multiple time points immediately following administration.

-

The concentration of ferrihemoglobin in the blood samples was determined spectrophotometrically.

-

The initial rate of ferrihemoglobin formation was calculated as the percentage of total hemoglobin converted to methemoglobin per minute.

-

dot

Caption: Experimental workflows for this compound analysis.

Conclusion

The evidence unequivocally demonstrates that this compound is not a prodrug. It is a pharmacologically active substance that directly induces a biological effect—the formation of methemoglobin. Its metabolism leads to the formation of inactive conjugates that are subsequently excreted. This metabolic profile is characteristic of a drug that is active in its administered form and undergoes detoxification, rather than an inactive precursor that requires metabolic conversion to an active metabolite. This distinction is critical for understanding its pharmacokinetics, pharmacodynamics, and clinical applications.

References

The Pharmacological Profile of 4-Demethylpenclomedine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethylpenclomedine (DM-PEN) is the principal active metabolite of penclomedine (B1679226), a polychlorinated pyridine (B92270) derivative that has been investigated for its antitumor properties. Due to the neurotoxicity associated with the parent compound, penclomedine, research has focused on its metabolites, particularly 4-demethylpenclomedine and its derivatives, which have shown a more favorable safety profile while retaining antitumor activity.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 4-demethylpenclomedine and its closely related analogue, 4-demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN), a lipophilic prodrug designed to enhance blood-brain barrier penetration.[3][4]

This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of these compounds, supported by preclinical and clinical data. It also provides detailed experimental protocols for key assays and visualizations of the proposed signaling pathways.

Mechanism of Action

The primary mechanism of action for 4-demethylpenclomedine and its derivatives is through the alkylation of DNA.[4] Specifically, these compounds cause bis-alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[4] This covalent modification of DNA leads to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

In the case of DM-CHOC-PEN, it is proposed that the compound is transported into cancer cells and then activated to the active metabolite, 4-demethylpenclomedine, particularly within the acidic microenvironment of tumors.[5]

Proposed Signaling Pathway for DNA Damage Response and Apoptosis

The DNA alkylation induced by 4-demethylpenclomedine is expected to trigger a DNA Damage Response (DDR). This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon sensing DNA damage, these kinases phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis. If the DNA damage is too severe to be repaired, the apoptotic pathway is initiated, leading to programmed cell death. This is often mediated by the p53 tumor suppressor protein and the activation of a caspase cascade.

References

- 1. 4-Demethylpenclomedine, an antitumor-active, potentially nonneurotoxic metabolite of penclomedine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability of penclomedine and systemic exposure to 4-O-demethylpenclomedine in patients receiving oral and intravenous penclomedine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Role of DMPEN in DNA Damage and Repair: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, no compound with the designation "DMPEN" could be definitively identified in the context of DNA damage and repair pathways. The likely full chemical name, N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)-1,2-ethanediamine, is listed by chemical suppliers but lacks associated research in this specific biological field.

This guide, therefore, addresses the topic by exploring the activities of a structurally related and well-documented compound, N,N,N',N'-tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN) , a known metal chelator and inducer of apoptosis. The information presented herein on TPEN may offer potential insights into the plausible, yet unconfirmed, mechanisms of action for compounds with similar structural motifs. It is critical to note that this information is provided as a surrogate due to the absence of data on "this compound" and should be interpreted with caution.

Introduction to Metal Chelators and DNA Integrity

Metal ions are essential cofactors for a multitude of cellular processes, including the enzymatic reactions central to DNA replication and repair. However, an imbalance in metal ion homeostasis can lead to oxidative stress and the generation of reactive oxygen species (ROS), which are potent inducers of DNA damage. Compounds known as metal chelators can sequester metal ions, thereby influencing these processes. TPEN is a high-affinity, cell-permeable chelator of divalent transition metals, particularly zinc (Zn²⁺).

TPEN-Induced Apoptosis: Potential Links to DNA Damage Response

While direct studies on TPEN's role in DNA repair pathways are limited, its ability to induce apoptosis is well-documented. Apoptosis, or programmed cell death, is a critical cellular response to irreparable DNA damage. The induction of apoptosis by TPEN is thought to be mediated primarily through its chelation of intracellular zinc.

Table 1: Summary of TPEN's Reported Cellular Effects

| Parameter | Observation | Cell Line(s) | Reference |

| Apoptosis Induction | Confirmed | Various Cancer Cell Lines | [1][2] |

| Zinc Chelation | High Affinity | In vitro and in cellulo | [1][2] |

| Mitochondrial Membrane Potential | Disruption | MA-10 Leydig cells | [1] |

Experimental Protocols for Assessing TPEN-Induced Apoptosis

2.1.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Seed cells in a 6-well plate and treat with desired concentrations of TPEN for specified time points.

-

Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

2.1.2 Caspase-3/7 Activity Assay

-

Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that becomes fluorescent upon cleavage.

-

Methodology:

-

Plate cells in a 96-well plate and treat with TPEN.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Incubate at room temperature for a specified time.

-

Measure luminescence or fluorescence using a plate reader.

-

Hypothetical Signaling Pathways for TPEN's Action

Given that TPEN induces apoptosis, a process intricately linked with the DNA damage response (DDR), we can hypothesize its potential impact on key DDR signaling pathways. The chelation of zinc, a crucial cofactor for numerous DNA binding proteins and repair enzymes (e.g., PARP-1), could indirectly trigger DDR signaling.

Diagram 1: Hypothetical TPEN-Induced Apoptotic Pathway

Caption: Hypothetical pathway of TPEN-induced apoptosis.

Diagram 2: Experimental Workflow for Investigating this compound/TPEN

Caption: Proposed workflow to study this compound/TPEN effects.

Future Directions and Conclusion

The absence of specific data on "this compound" in the context of DNA damage and repair highlights a significant gap in the literature. The known bioactivity of the structurally related compound TPEN suggests that ethylenediamine-based chelators can be potent inducers of cell death. Future research should focus on synthesizing and characterizing "this compound" and systematically evaluating its effects on DNA integrity and the activation of canonical DNA damage response pathways.

Specifically, studies employing techniques such as the comet assay to directly measure DNA strand breaks, and immunoblotting to assess the phosphorylation status of key DDR proteins like ATM, ATR, Chk1, Chk2, and H2AX would be invaluable. Such investigations will be crucial to determine if "this compound" or related compounds have a direct role in modulating DNA repair and to explore their potential as novel therapeutic agents in oncology.

References

- 1. Ethane dimethane sulfonate and NNN'N'-tetrakis-(2-pyridylmethyl)ethylenediamine inhibit steroidogenic acute regulatory (StAR) protein expression in MA-10 Leydig cells and rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | C26H28N6 | CID 5519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of 4-O-Demethylpenclomedine (DMPEN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of 4-O-Demethylpenclomedine (DMPEN), the principal active metabolite of the anti-cancer agent Penclomedine (B1679226). This compound and its derivatives have demonstrated significant preclinical and clinical activity against a range of malignancies, including brain, breast, and lung cancers, as well as melanoma. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and presents visual representations of its signaling pathways and experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the further therapeutic development of this compound and its analogues.

Introduction

Penclomedine, a polychlorinated pyridine (B92270) derivative, has been evaluated as a novel anti-cancer agent. Its clinical development, however, has been hampered by dose-limiting neurotoxicity.[1][2] Subsequent research identified 4-O-Demethylpenclomedine (this compound) as the major plasma metabolite of Penclomedine in both rodents and humans.[1] this compound has demonstrated significant anti-tumor activity, particularly in preclinical models of breast and brain cancers, while exhibiting a more favorable safety profile with an absence of the neurotoxic cerebellar effects observed with its parent compound.[1] This has positioned this compound and its further optimized derivatives as promising candidates for continued therapeutic development.

This guide focuses on the core scientific and technical aspects of this compound, providing a centralized resource for its continued investigation.

Mechanism of Action

This compound and its derivatives function as non-classical alkylating agents.[3] The proposed mechanism of action involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cancer cell death.

The primary molecular target is the N7 position of guanine (B1146940) and the N4 position of cytosine within the DNA structure.[4] This alkylation is mediated by a carbonium radical moiety derived from the trichloromethane group of the molecule.[3] The formation of these DNA adducts can lead to interstrand cross-linking, further disrupting DNA integrity and cellular processes.[3]

Data Presentation: Preclinical Efficacy

The anti-tumor activity of this compound and its derivatives has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| DM-CHOC-PEN | B-16 | Melanoma | 0.5 µg/ml | [1] |

| Temozolomide | B-16 | Melanoma | ≥3.0 µg/ml | [1] |

Table 2: In Vivo Anti-Tumor Activity

| Compound | Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |

| DM-CHOC-PEN | C57BL Mice | Subcutaneous B-16 Melanoma | 200 mg/kg, i.p., daily for 5 days | 142% improvement in survival vs. saline control | [1][3] |

| Temozolomide | C57BL Mice | Subcutaneous B-16 Melanoma | 60 mg/kg, oral, daily for 7 days | 78% improvement in survival vs. saline control | [1] |

| This compound Derivatives | Mice | Intracerebral Human MX-1 Breast Tumor Xenograft | Not specified | Superior to this compound | [5] |

| This compound Derivatives | Mice | Intracerebral Human U251 CNS Tumor Xenograft | Not specified | Superior to this compound | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and its derivatives.

In Vitro Cell Proliferation and Survival Assay

This protocol is based on the evaluation of DM-CHOC-PEN in B-16 melanoma cells.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell proliferation.

Materials:

-

B-16 melanoma cells

-

Complete RPMI media (RPMI with 10% fetal bovine serum)

-

Test compound (e.g., DM-CHOC-PEN) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

CO2 incubator (36°C, 5% CO2)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed B-16 melanoma cells into 96-well plates at a density of 1 x 10^4 cells/ml in complete RPMI media.

-

Incubation: Incubate the plates for 12 hours at 36°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI media. Add the diluted compound to the appropriate wells. Include vehicle control wells (solvent only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Murine Xenograft Model

This protocol is based on the evaluation of DM-CHOC-PEN in a murine melanoma model.[1][3]

Objective: To assess the in vivo anti-tumor efficacy of the test compound.

Materials:

-

C57BL mice (female)

-

B-16 melanoma cells

-

Test compound (e.g., DM-CHOC-PEN) formulated for in vivo administration (e.g., in a soybean oil/egg yolk lecithin (B1663433) emulsion)

-

Control vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant B-16 melanoma cells into the flank of C57BL mice.

-

Tumor Growth: Allow tumors to become palpable before initiating treatment.

-

Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., 200 mg/kg DM-CHOC-PEN, intraperitoneally, daily for 5 days) or vehicle control.

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Monitoring: Monitor animal health and body weight throughout the study.

-

Endpoint: The primary endpoint is typically an increase in survival time. Euthanize animals when tumors reach a predetermined size or if they show signs of excessive morbidity, in accordance with animal welfare guidelines.

-

Data Analysis: Compare the survival curves of the treatment and control groups using statistical methods (e.g., Kaplan-Meier analysis). Calculate the percentage increase in lifespan.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its development. Acyl, carbonate, and carbamate (B1207046) derivatives of this compound have been synthesized to improve its therapeutic index, particularly for brain tumors.[5][6] The general approach involves the chemical modification of the 4-hydroxy group of this compound.

For example, the synthesis of acyl derivatives involves the reaction of this compound with the corresponding acylating agent.[5] The synthesis of carbonate and carbamate derivatives also proceeds from the this compound core structure.[6] These chemical modifications are designed to enhance properties such as lipophilicity to facilitate crossing the blood-brain barrier.

Conclusion and Future Directions

4-O-Demethylpenclomedine (this compound) and its derivatives represent a promising class of anti-cancer agents with a distinct mechanism of action and a favorable preclinical safety profile compared to the parent compound, Penclomedine. The data presented in this guide highlight the significant therapeutic potential of these compounds, particularly in challenging-to-treat cancers such as those of the central nervous system.

Future research should focus on:

-

Further elucidation of the metabolic activation pathway of this compound to identify the ultimate active form of the drug.[1][7]

-

Comprehensive preclinical evaluation of the most promising this compound derivatives in a wider range of cancer models.

-

In-depth investigation of the pharmacokinetic and pharmacodynamic properties of these derivatives to optimize dosing and treatment schedules.

-

Progression of lead candidates into well-designed clinical trials to assess their safety and efficacy in cancer patients.[8]

This technical guide serves as a valuable resource to support and accelerate these research and development efforts.

References

- 1. DM-CHOC-PEN - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Murine and human in vivo penclomedine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DM-CHOC-PEN May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Demethylpenclomedine, an antitumor-active, potentially nonneurotoxic metabolite of penclomedine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]

Technical Guide: (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-(+)-1,2-Diphenylethylenediamine, commonly abbreviated as DPEN, is a chiral diamine that has garnered significant attention in the field of organic chemistry, particularly as a ligand in asymmetric catalysis. Its derivatives are also being explored for various biological activities, making it a molecule of interest for drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of DPEN.

Chemical and Physical Properties

The quantitative data for (1R,2R)-(+)-1,2-Diphenylethylenediamine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35132-20-8 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂ | [2] |

| Molecular Weight | 212.29 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 79 to 83 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

Biological Activity and Potential Therapeutic Relevance

While primarily known for its role in catalysis, recent studies have begun to uncover the biological potential of DPEN derivatives.

-

Antiviral and Fungicidal Agent: Chiral diamine derivatives containing the 1,2-diphenylethylenediamine scaffold have been identified as novel antiviral and fungicidal agents.[4] These compounds have shown broad-spectrum fungicidal activities, particularly against Fusarium oxysporum f.sp. cucumerinum, suggesting their potential as lead compounds in the development of new agricultural or therapeutic antifungal agents.[4]

-

Apoptosis-Inducing Activities: DPEN-based potent anionophores have been shown to induce apoptosis, indicating a potential application in cancer therapy.[1] The ability to transport chloride ions across cell membranes is a mechanism that can disrupt cellular homeostasis and trigger programmed cell death.

Currently, the specific signaling pathways through which DPEN and its derivatives exert their biological effects are not well-elucidated in publicly available literature. Further research is required to understand the precise molecular mechanisms and intracellular targets.

Experimental Protocols

The most well-documented experimental application of DPEN is its use as a chiral ligand in asymmetric synthesis. Below is a representative protocol for its application in asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of a Ketone using a DPEN-derived Catalyst

This protocol describes the synthesis of a chiral alcohol from a prochiral ketone using a ruthenium catalyst complexed with a TsDPEN (N-tosylated DPEN) ligand.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

(1R,2R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

-

[RuCl₂(p-cymene)]₂

-

Formic acid/triethylamine (5:2 mixture) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-TsDPEN (2.2 mol%) in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate Schlenk flask, dissolve the prochiral ketone (1 equivalent) in the formic acid/triethylamine azeotropic mixture.

-

Hydrogenation: Add the prepared catalyst solution to the ketone solution via cannula.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral alcohol.

-

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Signaling Pathways and Logical Relationships

As the specific signaling pathways for DPEN's biological activities are not yet defined, a generalized diagram is presented below to illustrate a hypothetical mechanism by which a bioactive small molecule could induce apoptosis, a known activity of some DPEN derivatives.

Caption: Hypothetical apoptotic signaling pathway initiated by a DPEN derivative.

References

An In-depth Technical Guide to N,N-dimethyl-2-(4-pyridinyl)ethanamine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction